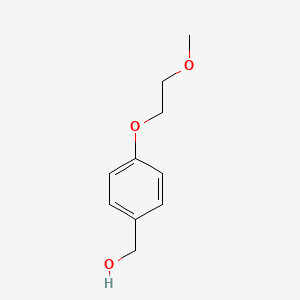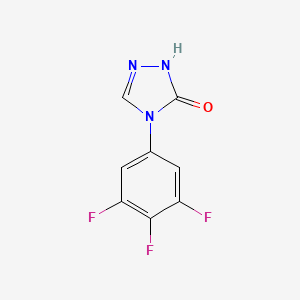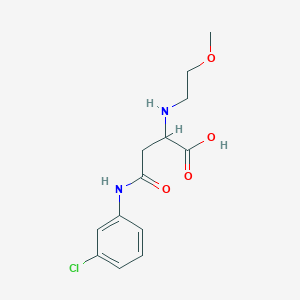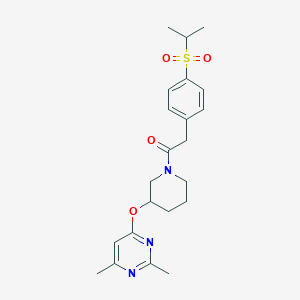
(4-(2-Methoxyethoxy)phenyl)methanol
Descripción general
Descripción
“(4-(2-Methoxyethoxy)phenyl)methanol” is an organic compound . It is a derivative of methanol, which is an alcohol. Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Molecular Structure Analysis
The molecular formula of “(4-(2-Methoxyethoxy)phenyl)methanol” is C10H14O3 . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
(4-(2-Methoxyethoxy)phenyl)methanol has been explored as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Its use in bidentate chelation-controlled alkylation of glycolate enolate demonstrates its potential in stereoselective synthesis (Jung, Ho, & Kim, 2000).
Antimicrobial Activity
Research into novel compounds derived from (4-(2-Methoxyethoxy)phenyl)methanol has shown significant antibacterial and antifungal activities. These studies include structure-based investigations and molecular modeling to understand the efficacy of these compounds (Mandala et al., 2013).
Enantioselective Epoxidation
The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, yielding high enantioselectivities at room temperature. This highlights its role in facilitating specific chemical reactions with high stereocontrol (Lu, Xu, Liu, & Loh, 2008).
Electrosynthesis
In electrosynthesis, the compound's derivative has shown promise in the anodic α-methoxylation of phenyl sulfide, demonstrating its utility in the field of electrochemistry (Furuta & Fuchigami, 1998).
Memory of Chirality via Acyliminium Ions
(4-(2-Methoxyethoxy)phenyl)methanol has been involved in studies exploring the memory of chirality, particularly in reactions involving acyliminium ions. These studies contribute to the understanding of stereochemical outcomes in organic reactions (Wanyoike, Onomura, Maki, & Matsumura, 2002).
Crystal Structure Analysis
The compound has been used in crystal structure analysis, providing insights into molecular configurations and intermolecular interactions (Li, Wang, & Chen, 2001).
Probing Surface Sites of Metal Oxide Catalysts
Studies have used methanol derivatives to probe the nature of surface sites of metal oxide catalysts. This research is crucial in understanding catalyst behavior in various reactions (Wu, Li, Mullins, & Overbury, 2012).
Propiedades
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXZVIRFQPRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)


![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)



![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
